molecular formula C20H23NO12 B120690 beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 2872-66-4

beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

Cat. No. B120690
CAS RN: 2872-66-4
M. Wt: 469.4 g/mol
InChI Key: BEUISCKWILNFIL-LCWAXJCOSA-N
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Description

Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is a compound that is used in biochemical research . It is a chromogenic substrate for beta-galactosidases . Upon cleavage, it yields a yellow solution . It is used in the detection of coli forms due to their beta-galactosidase activity .


Synthesis Analysis

The synthesis of 4-Nitrophenyl-beta-D-galactopyranoside can be achieved from D- (+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride .


Molecular Structure Analysis

The molecular formula of this compound is C20H23NO13 . Its molecular weight is 485.405 . The SMILES string representation of its structure is OC[C@H]1OC@@HN+[O-])C@HC@@H[C@H]1O .


Chemical Reactions Analysis

This compound is a substrate for beta-galactosidase enzymes . The hydrolysis of 4-Nitrophenyl-beta-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow crystalline powder . It is soluble in DMSO, Methanol, and Water . The density is estimated to be 1.3709 . The melting point is between 178-182°C , and the boiling point is roughly estimated to be 442.39°C .

Safety And Hazards

The compound is classified as a Combustible Solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

Future Directions

As a substrate for beta-galactosidase enzymes, this compound has potential applications in biochemical research and in vitro diagnostic analysis . It could be used to assess the activity of glycosaminoglycan (GAG)-degrading enzymes , study the kinetic properties of certain glycosidases , and prepare substrate solutions in modified universal buffers .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUISCKWILNFIL-LCWAXJCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182882
Record name beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

CAS RN

2872-66-4
Record name p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2872-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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